molecular formula C7H12O3 B2657320 Methyl trans-3-hydroxycyclopentane-1-carboxylate CAS No. 79590-84-4

Methyl trans-3-hydroxycyclopentane-1-carboxylate

Cat. No.: B2657320
CAS No.: 79590-84-4
M. Wt: 144.17
InChI Key: ASZRODBLMORHAR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl trans-3-hydroxycyclopentane-1-carboxylate (CAS: 79590-84-4) is a cyclopentane-derived methyl ester featuring a hydroxyl group in the trans configuration at the 3-position. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . This compound is utilized as a building block in medicinal chemistry, particularly in the development of protein degraders, due to its stereochemical and functional versatility . It is stored at room temperature, suggesting moderate stability under standard conditions .

Properties

IUPAC Name

methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRODBLMORHAR-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans-3-hydroxycyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of trans-3-hydroxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-3-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl trans-3-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl trans-3-hydroxycyclopentane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Stereoisomeric Comparison: Cis vs. Trans Isomers

The cis isomer (methyl cis-3-hydroxycyclopentane-1-carboxylate, CAS: 79598-73-5) shares the same molecular formula but differs in stereochemistry at the 3-position. The trans configuration likely influences hydrogen-bonding capacity and solubility compared to the cis form, as spatial arrangement affects intermolecular interactions. For example, the trans isomer may exhibit lower steric hindrance, enhancing reactivity in esterification or nucleophilic substitution reactions .

Property Trans Isomer (CAS: 79590-84-4) Cis Isomer (CAS: 79598-73-5)
Molecular Formula C₇H₁₂O₃ C₇H₁₂O₃
Molecular Weight 144.17 g/mol 144.17 g/mol
Functional Groups Ester, trans-hydroxyl Ester, cis-hydroxyl
Known Applications Protein degrader building block Not specified in evidence

Amino-Substituted Cyclopentane Derivatives

Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7) replaces the hydroxyl group with an amine. Key differences include:

  • Reactivity : The amine group confers nucleophilic character, enabling participation in coupling reactions (e.g., amide formation), while the hydroxyl group may facilitate hydrogen bonding or oxidation reactions .

Cyclopentanone Derivatives

3-Methylcyclopentanone (CAS: 1120-72-5) and DL-3-methylcyclopentanone (CAS: 1757-42-2) are ketone analogs lacking the ester and hydroxyl groups.

  • Functional Differences : The absence of an ester group reduces hydrolytic reactivity, while the ketone moiety may participate in condensation or reduction reactions.
  • Physical Properties: 3-Methylcyclopentanone has a boiling point of 139–140°C and density 0.916 g/cm³, whereas data for the hydroxylated ester are unavailable .

Aromatic Carbamate Analogs

Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1) features a phenolic hydroxyl group instead of an aliphatic one.

  • Solubility and Reactivity : The aromatic hydroxyl group may enhance solubility in polar solvents and enable electrophilic aromatic substitution, contrasting with the aliphatic hydroxyl’s propensity for esterification or etherification .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Functional Groups Key Hazards/Applications
Methyl trans-3-hydroxycyclopentane-1-carboxylate 79590-84-4 C₇H₁₂O₃ Ester, trans-hydroxyl Protein degrader building block
Methyl cis-3-hydroxycyclopentane-1-carboxylate 79598-73-5 C₇H₁₂O₃ Ester, cis-hydroxyl Not specified
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ Ester, amine H302, H315, H319, H335
3-Methylcyclopentanone 1120-72-5 C₆H₁₀O Ketone bp 139–140°C, d 0.916
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ Carbamate, phenolic hydroxyl Laboratory chemical

Biological Activity

Methyl trans-3-hydroxycyclopentane-1-carboxylate (MTHC) is a cyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with MTHC, supported by data tables and case studies.

Chemical Structure and Properties

MTHC is characterized by its cyclopentane ring structure with a hydroxyl group and a carboxylate moiety. Its molecular formula is C7H12O3C_7H_{12}O_3, and it is classified as an ester. The compound's structural features contribute to its biological interactions.

Biological Activities

1. Antimicrobial Properties
MTHC exhibits antimicrobial activity against various pathogenic microorganisms. Studies have shown that it can inhibit the growth of bacteria such as Streptococcus pneumoniae and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these organisms suggest that MTHC has a significant potential as an antimicrobial agent.

MicroorganismMIC (μg/mL)
Streptococcus pneumoniae32
Candida albicans16

2. Cytotoxic Effects
Research indicates that MTHC has cytotoxic effects on certain cancer cell lines, including human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound induces apoptosis in these cells through the activation of caspases, leading to cell death.

Case Study: Apoptotic Mechanism
In a study involving MCF-7 cells treated with MTHC, there was a significant increase in caspase-3 activity, indicating the induction of apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 population, confirming cell death.

3. Anti-inflammatory Activity
MTHC has been shown to reduce inflammation in animal models. It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in treating inflammatory diseases.

The biological activity of MTHC can be attributed to several mechanisms:

  • Membrane Disruption : MTHC interacts with microbial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.
  • Cell Signaling Modulation : MTHC impacts signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential.

Safety and Toxicity

Toxicological studies indicate that MTHC has a favorable safety profile at therapeutic doses. However, further studies are needed to establish comprehensive safety data, particularly regarding long-term exposure and potential side effects.

Q & A

Q. Example Parameters :

Conformerq (Å)φ (°)
Envelope0.43144
Twist0.4172

Advanced: How should researchers address contradictions between NMR and X-ray data regarding substituent orientation?

Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Methodological steps:

Variable-temperature NMR : Assess signal splitting to detect conformational exchange.

DFT-MD simulations : Model solvent effects and compare energy barriers between conformers.

Cross-validate with NOESY : Detect through-space correlations in solution to infer proximity of substituents .

Advanced: What strategies enable enantiomeric resolution of this compound?

Answer:
Chiral chromatography or enzymatic resolution is typically used:

Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and hexane/isopropanol mobile phases.

Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, leaving the other intact .

Vibrational CD spectroscopy : Confirm enantiopurity by analyzing Cotton effects in the IR spectrum.

Basic: What safety protocols are recommended for handling this compound?

Answer:
While specific toxicological data are limited, analogous esters suggest:

PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .

Ventilation : Use fume hoods to prevent inhalation of vapors.

Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Answer:

pKa estimation : Use software like MarvinSuite or ACD/Labs to calculate the hydroxy group’s pKa (expected ~4–5).

Hydrolysis simulations : Apply DFT to model ester cleavage kinetics in acidic/basic environments.

Solvent effects : Include implicit solvent models (e.g., COSMO-RS) to predict degradation pathways .

Advanced: How do crystal packing interactions influence the compound’s solid-state stability?

Answer:
Analyze hydrogen-bonding networks and π-stacking using Mercury’s "Packing Similarity" tool. For example:

  • Hydrogen bonds : O-H···O interactions between hydroxy and ester groups stabilize the lattice.
  • Van der Waals contacts : Methyl groups contribute to hydrophobic packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.